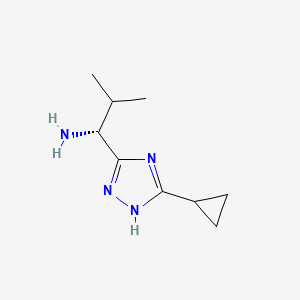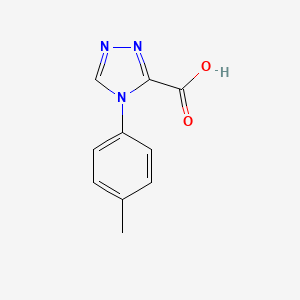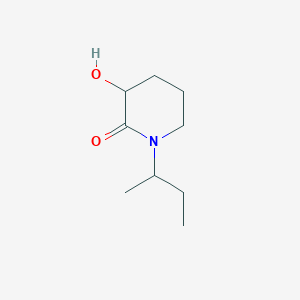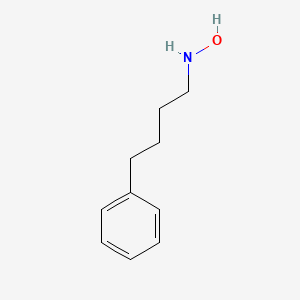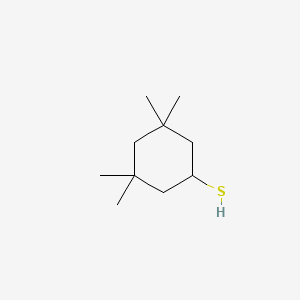
3,3,5,5-Tetramethylcyclohexane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,5,5-Tetramethylcyclohexane-1-thiol is an organic compound with the molecular formula C10H20S It is a derivative of cyclohexane, characterized by the presence of four methyl groups and a thiol group attached to the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5,5-Tetramethylcyclohexane-1-thiol typically involves the thiolation of 3,3,5,5-Tetramethylcyclohexanone. One common method includes the reaction of 3,3,5,5-Tetramethylcyclohexanone with hydrogen sulfide (H2S) in the presence of a catalyst such as zinc chloride (ZnCl2) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale thiolation processes using similar reagents and catalysts as in laboratory synthesis. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings .
化学反応の分析
Types of Reactions
3,3,5,5-Tetramethylcyclohexane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides (R-X) are used in substitution reactions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Sulfides (R-S-R).
Substitution: Alkylated thiols (R-S-R’).
科学的研究の応用
3,3,5,5-Tetramethylcyclohexane-1-thiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,3,5,5-Tetramethylcyclohexane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
3,3,5,5-Tetramethylcyclohexanone: A ketone derivative with similar structural features but different reactivity.
3,3,5,5-Tetramethylcyclohexanol: An alcohol derivative with different functional groups and properties.
3,3,5-Trimethylcyclohexanone: A related compound with fewer methyl groups, affecting its chemical behavior.
Uniqueness
The combination of steric hindrance from the methyl groups and the nucleophilicity of the thiol group makes it a valuable compound in various chemical and biological contexts .
特性
分子式 |
C10H20S |
|---|---|
分子量 |
172.33 g/mol |
IUPAC名 |
3,3,5,5-tetramethylcyclohexane-1-thiol |
InChI |
InChI=1S/C10H20S/c1-9(2)5-8(11)6-10(3,4)7-9/h8,11H,5-7H2,1-4H3 |
InChIキー |
QABWBFDHLWOGRI-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC(C1)(C)C)S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


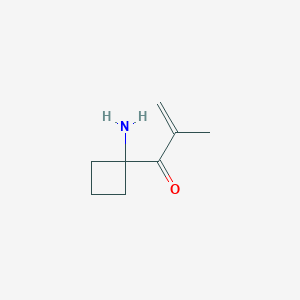
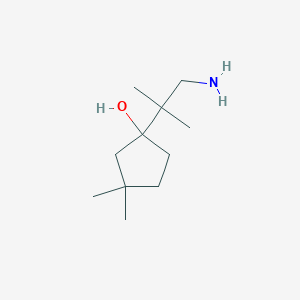
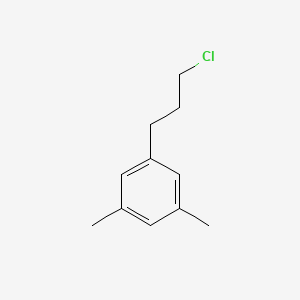
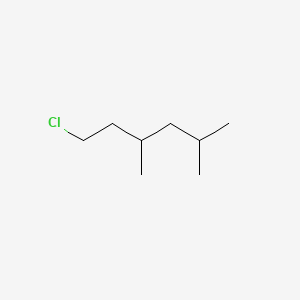
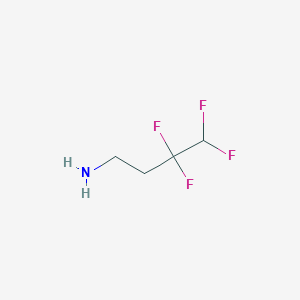
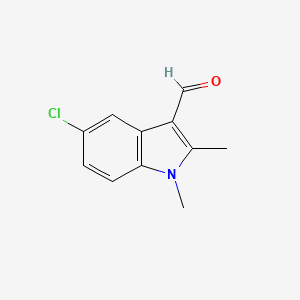
![4-(2-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13185316.png)
![3-[1-(2-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13185322.png)
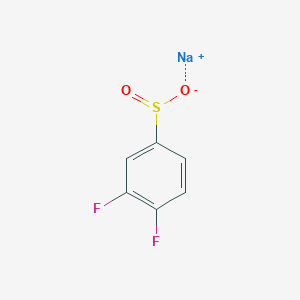
![(S)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol](/img/structure/B13185330.png)
